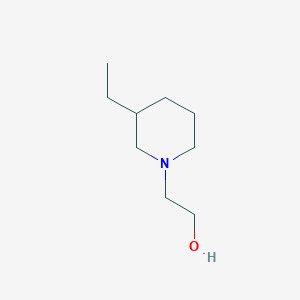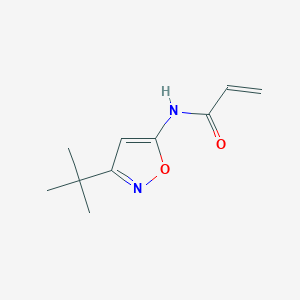
2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. It is also known by its chemical formula, C12H18ClN2O2S. This compound is a sulfonamide derivative and is commonly referred to as CMPS.
Wirkmechanismus
The mechanism of action of CMPS involves the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the conversion of carbon dioxide and water into bicarbonate ions and protons. Inhibition of these enzymes leads to a decrease in the production of bicarbonate ions, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
CMPS has been shown to have a number of biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes can lead to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. Additionally, inhibition of carbonic anhydrase enzymes can lead to a decrease in the production of bicarbonate ions, which can have therapeutic effects in diseases such as epilepsy and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CMPS in lab experiments has a number of advantages. It is a potent inhibitor of carbonic anhydrase enzymes and has been extensively studied in the scientific literature. However, the use of CMPS also has limitations. It can be difficult to obtain and is relatively expensive compared to other carbonic anhydrase inhibitors.
Zukünftige Richtungen
There are a number of future directions for the study of CMPS. One area of interest is the development of novel carbonic anhydrase inhibitors based on the structure of CMPS. Additionally, the therapeutic potential of CMPS in diseases such as glaucoma, epilepsy, and obesity warrants further investigation. Finally, the role of carbonic anhydrase enzymes in various physiological processes is an area of ongoing research, and the use of CMPS as a tool in these studies is likely to continue.
Synthesemethoden
The synthesis of CMPS involves the reaction of piperidine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with methylamine to obtain 2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
CMPS has been extensively used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. This inhibition has been shown to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and obesity. Additionally, CMPS has been used as a tool in the study of carbonic anhydrase enzymes and their role in various physiological processes.
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-9-2-3-12(11(13)8-9)18(16,17)15-10-4-6-14-7-5-10/h2-3,8,10,14-15H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIFRYPCSXJUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2CCNCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)

